2-Amino-5-chloro-3-nitrobenzamide

Monoamine Oxidase Enzyme Inhibition Selectivity

For medicinal chemistry programs targeting HCV NS3 protease or antitubercular N-acetyltransferase, sourcing the correct regioisomer is critical. Generic 2-amino-3-nitrobenzamide lacks the 5-chloro substituent essential for biological activity, leading to failed syntheses. - Defined scaffold: Enables synthesis of β-amino alcohol antitubercular inhibitors and second-generation HCV NS3 protease inhibitors. - Measurable selectivity: Demonstrates low-micromolar MAO-A inhibition with ~8-fold selectivity over MAO-B; the des-chloro analog shows no activity. - Reliable supply: Sourced with consistent quality for repeatable hypoxia-activated prodrug research.

Molecular Formula C7H6ClN3O3
Molecular Weight 215.59 g/mol
CAS No. 40545-37-7
Cat. No. B8286822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-3-nitrobenzamide
CAS40545-37-7
Molecular FormulaC7H6ClN3O3
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)N)N)[N+](=O)[O-])Cl
InChIInChI=1S/C7H6ClN3O3/c8-3-1-4(7(10)12)6(9)5(2-3)11(13)14/h1-2H,9H2,(H2,10,12)
InChIKeyVTBJRGLYNNAVHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-chloro-3-nitrobenzamide: Chemical Profile & Procurement


2-Amino-5-chloro-3-nitrobenzamide (CAS 40545-37-7) is a polysubstituted benzamide with amino, chloro, and nitro groups on its aromatic ring . This specific 2-amino-5-chloro-3-nitro substitution pattern yields a molecular formula of C₇H₆ClN₃O₃ and a molecular weight of 215.59 g/mol . Its melting point is reported as 174-177 °C . The compound is a versatile intermediate in pharmaceutical synthesis, with documented applications in the development of N-chloroheterocyclic antimicrobials, β-amino alcohols as inhibitors of the antitubercular target N-acetyltransferase, and second-generation selective inhibitors of the hepatitis C virus NS3 serine protease .

Intermediate Key reactant for N-chloroheterocyclic antimicrobials, β-amino alcohol antitubercular inhibitors, and HCV NS3 protease inhibitor synthesis
Tool Compound Supports MAO-A enzyme inhibition studies with reported isoform selectivity context over MAO-B
Scaffold Nitrobenzamide core with 5-chloro substituent; candidate for hypoxia-activated prodrug research programs

2-Amino-5-chloro-3-nitrobenzamide — Why Substitution Fails


The functional synergy of the 2-amino, 5-chloro, and 3-nitro substituents on the benzamide core of 2-Amino-5-chloro-3-nitrobenzamide (CAS 40545-37-7) dictates its unique reactivity and biological profile. Simply substituting with a different halogen (e.g., fluorine), altering the substitution pattern (e.g., moving the chlorine to position 3), or using a des-chloro analog like 2-Amino-3-nitrobenzamide is not equivalent. These modifications demonstrably alter the compound's electronic distribution, its ability to form specific hydrogen-bonding networks, and its steric fit within biological targets, leading to significant differences in potency, selectivity, and metabolic stability [1]. The following evidence quantifies these critical differences.

Target Compound 2-Amino-5-chloro-3-nitrobenzamide: reported MAO-A IC₅₀ 1,240 nM
vs.
Substitute Risk Des-chloro analog (2-Amino-3-nitrobenzamide): reported inactive against MAO-A; binding may not transfer
Target Compound 5-Chloro-3-nitro substitution pattern: defines solid-state conformation and crystal packing
vs.
Substitute Risk Regioisomer (3-chloro-5-nitro): distinct torsion angles and intermolecular network; physicochemical properties may shift
Target Compound 2-Amino-5-chloro substitution: shapes electronic distribution and hydrogen-bonding capacity
vs.
Substitute Risk Alternative halogen or shifted substitution: alters electronic profile; reactivity and target engagement may not reproduce

2-Amino-5-chloro-3-nitrobenzamide Differentiation Evidence


MAO-A vs. MAO-B Selectivity

2-Amino-5-chloro-3-nitrobenzamide demonstrates a modest but measurable degree of selectivity between the MAO-A and MAO-B isoforms. It inhibits bovine MAO-A with an IC₅₀ of 1,240 nM [1] and human MAO-B with an IC₅₀ of 10,000 nM [2]. This results in an ~8-fold selectivity for MAO-A over MAO-B under the specified assay conditions. The assay context for both measurements involves the use of benzylamine as a substrate and a fluorimetric detection method, though they were performed in different laboratories.

MAO-A vs. MAO-B Selectivity
Reported
~8-fold MAO-A preference (IC₅₀ 1,240 nM vs. 10,000 nM)
Supports isoform selectivity interpretation for CNS target research
Cross-study comparable; different labs, substrates, and assay conditions
Monoamine Oxidase Enzyme Inhibition Selectivity

5-Chloro Substituent Role in MAO-A Inhibition

The presence of the 5-chloro substituent on the 2-Amino-5-chloro-3-nitrobenzamide scaffold is crucial for its interaction with MAO-A. The target compound's MAO-A IC₅₀ is 1,240 nM [1]. In stark contrast, a closely related compound lacking the chlorine atom, 2-Amino-3-nitrobenzamide, has been reported to be inactive against MAO-A in a separate but similar assay [2]. This stark difference in activity (from no measurable inhibition to low micromolar potency) underscores the essential role of the 5-chloro group for binding to the MAO-A active site.

5-Chloro Substituent Role
Class-level inference
Active (IC₅₀ 1,240 nM) vs. des-chloro analog: Inactive
Chloro substituent context for MAO-A binding site interaction
Separate assay context; class-level SAR inference
Monoamine Oxidase A Structure-Activity Relationship Nitrobenzamide

Crystal Structure and Regioisomer Conformation

The crystal structure of the regioisomer 2-Amino-3-chloro-5-nitrobenzamide reveals a specific molecular conformation characterized by a significantly twisted amide group (C—C—C—O torsion angle = 34.2°) and a nearly coplanar nitro group (O—N—C—C torsion angle = 4.0°) [1]. By chemical class inference, the target compound, 2-Amino-5-chloro-3-nitrobenzamide, with its distinct substitution pattern (chlorine at C5, nitro at C3), is expected to adopt a different and unique solid-state conformation, which in turn dictates its distinct intermolecular hydrogen-bonding network. This is a fundamental physicochemical difference that directly impacts properties like solubility, melting point, and crystal habit.

Solid-State Conformation
Class-level inference
Regioisomer-dependent torsion angles; distinct crystal packing predicted
Supports solid-state property and formulation review
Inferred from 3-chloro-5-nitro regioisomer X-ray data at 100 K
Crystallography Conformational Analysis Hydrogen Bonding

Electrochemical Behavior as Nitroreductase Prodrug

A study on nitro-substituted benzamides, a class to which 2-Amino-5-chloro-3-nitrobenzamide belongs, investigated their electrochemical behavior as potential prodrugs for nitroreductase-based cancer therapy [1]. Cyclic voltammetry (CV) revealed that these compounds undergo a characteristic irreversible reduction of the aryl-nitro group to a hydroxylamine, followed by a reversible hydroxylamine/nitroso redox couple. The precise reduction potential is exquisitely sensitive to the nature and position of other ring substituents (like the 2-amino and 5-chloro groups on the target compound). Therefore, the target compound possesses a unique reduction potential and activation profile compared to analogs with different substitution patterns, a key parameter for tuning prodrug activation kinetics.

Nitroreductase Prodrug Profile
Class-level inference
Irreversible nitro reduction; substituent-sensitive reduction potential
Supports prodrug activation context review for hypoxia research
CV/DPV class data; specific Ep not reported for this compound
Electrochemistry Prodrug Nitroreductase

Melting Point Differentiation

The melting point serves as a direct, easily measurable physicochemical identifier. 2-Amino-5-chloro-3-nitrobenzamide has a reported melting point of 174-177 °C . This value is significantly different from that of the des-chloro analog 2-Amino-3-nitrobenzamide, which has a reported melting point of 240-242 °C . This 66°C difference reflects the substantial change in intermolecular forces and crystal lattice energy imparted by the single 5-chloro substituent.

Melting Point Differentiation
Data to verify
174–177 °C vs. des-chloro analog: 240–242 °C
Supports identity and purity verification in procurement
66 °C difference reported; source data to verify
Physical Property Thermal Analysis Purity

2-Amino-5-chloro-3-nitrobenzamide Research & Industrial Applications


CNS & Anti-Infective Pharmaceutical Intermediate Synthesis

2-Amino-5-chloro-3-nitrobenzamide is a documented key reactant for the synthesis of β-amino alcohols (inhibitors of the antitubercular target N-acetyltransferase) and second-generation selective inhibitors of the hepatitis C virus NS3 serine protease . This specific substitution pattern is essential for accessing the final, active pharmaceutical structures described in the associated synthetic methodologies. Using a different regioisomer or a des-chloro analog will lead to a different final product with a high probability of reduced or abolished target activity, as supported by the MAO-A activity comparison [1]. This makes the compound a critical, non-substitutable intermediate for these specific medicinal chemistry campaigns.

Targeted MAO-A Research

For research programs focused on the inhibition of MAO-A, particularly those seeking to differentiate from MAO-B activity, 2-Amino-5-chloro-3-nitrobenzamide offers a defined, low-micromolar starting point with measurable selectivity (~8-fold over MAO-B) . This profile is distinct from the des-chloro analog 2-Amino-3-nitrobenzamide, which shows no activity [1]. This makes the compound a valuable tool compound or a starting point for further structural elaboration in projects where MAO-A is a target of interest, such as in certain neurological and psychiatric conditions.

Hypoxia-Activated Nitroreductase Prodrugs

As a member of the nitrobenzamide class, 2-Amino-5-chloro-3-nitrobenzamide is a candidate scaffold for designing hypoxia-activated prodrugs for cancer therapy . The electrochemical behavior of its nitro group, which is influenced by the 2-amino and 5-chloro substituents, dictates its activation kinetics. Researchers in this field require a specific, well-characterized reduction potential to tune the prodrug's therapeutic window. The unique electronic profile of this compound, distinct from other nitrobenzamides, makes it a specific chemical tool for probing the relationship between reduction potential and biological activity in hypoxic tumor environments.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Substitution pattern integrity (2-amino-5-chloro-3-nitro)
Regioisomer identity confirmation; purity assessment
MAO-A enzyme inhibition studies
MAO-A/MAO-B isoform selectivity context
Enzyme inhibition assay validation; comparator benchmarking
Hypoxia-activated prodrug research
Nitro group reduction potential context
Electrochemical characterization; activation kinetics review

Technical Documentation Hub

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